molecular formula C9H14N2O2S2 B12828976 [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine

Cat. No.: B12828976
M. Wt: 246.4 g/mol
InChI Key: ZPPACDSJUUHERA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine typically involves the reaction of thien-2-ylmethylamine with pyrrolidine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various research fields, from chemistry to medicine .

Properties

Molecular Formula

C9H14N2O2S2

Molecular Weight

246.4 g/mol

IUPAC Name

(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanamine

InChI

InChI=1S/C9H14N2O2S2/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7,10H2

InChI Key

ZPPACDSJUUHERA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CN

Origin of Product

United States

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